molecular formula C9H15NO2 B2697321 3-(Oxan-4-yl)pyrrolidin-2-one CAS No. 1565490-34-7

3-(Oxan-4-yl)pyrrolidin-2-one

Cat. No. B2697321
CAS RN: 1565490-34-7
M. Wt: 169.224
InChI Key: SRTILWDIYXONEZ-UHFFFAOYSA-N
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Description

“3-(Oxan-4-yl)pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as pyrrolidines . It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 . The pyrrolidine ring in this compound is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde . The synthetic strategies used for pyrrolidines include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of “this compound” is characterized by a five-membered pyrrolidine ring . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Electropolymerization and Conducting Polymers

3-(Oxan-4-yl)pyrrolidin-2-one serves as a precursor in the synthesis of derivatized bis(pyrrol-2-yl) arylenes, which are crucial for the development of conducting polymers via electropolymerization. These polymers exhibit low oxidation potentials, making them stable in their conducting form, and are synthesized from monomers that oxidize at relatively low potentials to form cation radicals. This characteristic makes them particularly interesting for applications requiring stable conducting materials (Sotzing et al., 1996).

Flexible Imine Oxime Molecules

Research on flexible imine oxime molecules, including 3-(pyridin-2-ylmethylimino)-butan-2-one oxime, has highlighted their potential biological activity through DNA binding and protein docking studies. These molecules have been synthesized and characterized, indicating their significant role in the development of biologically active compounds (Kaya, 2016).

Oxo/Aqua System Studies

The oxo/aqua system involving pyrrolidine-based compounds has been studied for its electrochemical properties and potential applications in redox reactions. Such studies contribute to our understanding of complex behaviors in redox chemistry, which could be useful in various chemical processes and applications (Moyer & Meyer, 1981).

Metal Oxime Clusters

The use of pyrrolidine derivatives in metal oxime chemistry has led to the discovery of high-nuclearity metal oxime clusters with unique structures. These clusters, such as the Ni(II)8Dy(III)8 cluster, have potential applications in magnetic materials and molecular magnetism due to their unusual "core-shell" structure and slow magnetization relaxation properties (Papatriantafyllopoulou et al., 2010).

Antiviral Activity and Pharmacokinetics

Compounds structurally related to this compound have shown promising results in the inhibition of human rhinovirus (HRV) 3C protease, highlighting their potential as antiviral agents. These findings suggest avenues for developing novel therapies against HRV and related picornaviruses, supported by both in vitro and in vivo safety studies (Patick et al., 2005).

Future Directions

The pyrrolidine ring and its derivatives, including “3-(Oxan-4-yl)pyrrolidin-2-one”, have great potential in drug discovery due to their versatile scaffold . Future research could focus on exploring the biological activity of these compounds and their potential applications in the treatment of various diseases.

properties

IUPAC Name

3-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9-8(1-4-10-9)7-2-5-12-6-3-7/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTILWDIYXONEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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